Carnosinase Resistance vs. Carnosine
In a direct head-to-head comparative hydrolysis study using human serum carnosinase and rat kidney carnosinase, the rate of carnosine hydrolysis was 3–4-fold higher than for anserine, while the rate of homocarnosine hydrolysis was negligible by either enzyme [1]. This finding is consistent with earlier reports identifying homocarnosine as a non-substrate for carnosinase with a Ki of 17 μM against mouse kidney carnosinase (compared to Km of 60 μM for carnosine) [2]. Additionally, homocarnosine at 80 μM reduced CN1 Vmax for carnosine from 440 to 356 pmol/min/μg and increased Km from 175 to 210 μM, with an estimated Ki of 240 μM [3]. This enzymatic resistance is critical for maintaining effective homocarnosine concentrations in experimental systems where carnosinase activity would otherwise rapidly degrade carnosine-based controls.
| Evidence Dimension | Rate of enzymatic hydrolysis by mammalian carnosinases |
|---|---|
| Target Compound Data | Homocarnosine: hydrolysis rate negligible; Ki = 17 μM (mouse kidney carnosinase); Ki = 240 μM (human serum CN1) |
| Comparator Or Baseline | Carnosine: hydrolysis 3–4× higher than anserine; Km = 60 μM (mouse kidney carnosinase); Km = 175 μM, Vmax = 440 pmol/min/μg (human serum CN1) |
| Quantified Difference | Homocarnosine hydrolysis negligible vs. carnosine rapid hydrolysis; homocarnosine acts as competitive inhibitor of carnosine degradation |
| Conditions | Human serum carnosinase and rat kidney carnosinase in vitro; mouse kidney carnosinase purified enzyme assay; human serum CN1 allosteric assay |
Why This Matters
Homocarnosine TFA resists degradation by carnosinase enzymes that rapidly hydrolyze carnosine, ensuring sustained experimental concentrations and enabling mechanistic studies where carnosine would be confounded by its own rapid clearance.
- [1] Boldyrev AA, et al. Hydrolysis of carnosine and related compounds by mammalian carnosinases. Comparative Biochemistry and Physiology Part B. 2000;127(4):443-450. View Source
- [2] Margolis FL, et al. Purification, characterization and immunocytochemical localization of mouse kidney carnosinase. Biochimica et Biophysica Acta. 1983;748(3):395-406. Km for carnosine = 60 μM; Ki for homocarnosine = 17 μM. View Source
- [3] Peters V, et al. Relevance of allosteric conformations and homocarnosine concentration on carnosinase activity. Amino Acids. 2010;38(5):1607-1615. Homocarnosine Ki = 240 μM; reduced Vmax from 440 to 356 pmol/min/μg. View Source
